molecular formula C15H14FN3O3 B2409440 (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2035005-26-4

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B2409440
CAS No.: 2035005-26-4
M. Wt: 303.293
InChI Key: WUCXTQFZJHMNSH-ONEGZZNKSA-N
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Description

(E)-1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antibacterial research . This molecule is structurally characterized by a central (E)-prop-2-en-1-one (chalcone) backbone which connects a furan-2-yl ring to a complex pyrrolidine moiety. The pyrrolidine nitrogen is part of an amide functional group, while the carbon chain is substituted with a 5-fluoropyrimidin-2-yl group via an ether linkage. The integration of both five-membered (furan, pyrrolidine) and six-membered (pyrimidine) heterocycles makes it a valuable scaffold for the development of novel pharmacologically active agents . Heterocyclic compounds containing nitrogen atoms are fundamental structural elements in numerous FDA-approved antibacterial drugs and are known to interact with various enzymes and biological receptors . The presence of the fluorinated pyrimidine ring is a particularly notable feature, as this group is often used in drug design to modulate electronic properties, lipophilicity, and metabolic stability, and to engage in specific hydrogen bonding interactions with biological targets . The mechanism of action for this specific compound is an area of active investigation, but its structural analogues are researched for their potential to interfere with critical bacterial processes . Furthermore, compounds featuring pyrrolidine and pyrimidine motifs are also being explored as inhibitors of protein kinases for application in anticancer research, highlighting the versatility of this chemical class . This product is provided for non-human research applications only. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3/c16-11-8-17-15(18-9-11)22-13-5-6-19(10-13)14(20)4-3-12-2-1-7-21-12/h1-4,7-9,13H,5-6,10H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCXTQFZJHMNSH-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in cancer research and anti-inflammatory applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₇H₁₅FN₃O₂
Molecular Weight347.8 g/mol
CAS Number2035022-70-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The fluoropyrimidine moiety is believed to bind to nucleic acids or proteins, influencing their functions. The pyrrolidine ring enhances binding affinity, potentially inhibiting enzyme activity or modulating receptor signaling pathways. The dual functionality allows for a broader spectrum of biological effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that it effectively reduces cell viability in breast and colon cancer models.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits significant anti-inflammatory activity. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as NF-kB signaling.

Pharmacokinetics

Pharmacokinetic studies reveal that after intravenous administration in animal models, the compound displays a half-life of approximately 16.3 minutes, with two metabolites identified: M1 (1-furan-2-yl-3-pyridin-2-yl-propan-1-one) and M2 (1-furan-2-yl-3-pyridin-2-yl-propan-1-ol). These metabolites also contribute to the overall biological activity of the parent compound .

Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values in the low micromolar range. The results indicated that the compound induced apoptosis through caspase activation and inhibited key signaling pathways involved in tumor progression.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

The unique structure of this compound allows for comparison with other pyrrolidine and fluoropyrimidine derivatives:

Compound NameBiological Activity
1-(3-Chloropyrimidin-2-yloxy)pyrrolidinModerate anticancer effects
N-benzhydryl 3-(5-fluoropyrimidin) pyrrolidineStrong anti-inflammatory effects
5-FluorouracilEstablished anticancer drug

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives containing the furan and pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study:
In a study evaluating the cytotoxic effects of various furan derivatives, it was found that compounds similar to (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating promising anticancer activity .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Research has shown that compounds with similar structural features can effectively inhibit tyrosinase activity.

Data Table: Tyrosinase Inhibition Activity

CompoundIC50 (µM)Mechanism of Action
Compound A0.0433Mixed inhibition
Compound B0.28Competitive inhibition
This compoundTBDTBD

This table summarizes findings from a study where various derivatives were tested for their inhibitory effects on tyrosinase .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent substitution reactions to introduce the pyrimidine moiety.

Synthesis Steps:

  • Formation of Furan Derivative: Synthesize 2-acetylfuran.
  • Pyrimidine Attachment: React with 5-fluoropyrimidine derivatives under acidic or basic conditions.
  • Final Coupling: Conduct coupling reactions to form the final compound.

Computational Studies

Quantum chemical calculations have been employed to predict the electronic properties and stability of this compound. Density functional theory (DFT) methods have been utilized to optimize geometries and analyze molecular orbitals, providing insights into reactivity and interaction with biological targets .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR can confirm the (E)-configuration via coupling constants (J = 12–16 Hz for trans olefin protons) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry. For example, monoclinic crystal systems (e.g., P21/c) with β angles near 90° (e.g., 91.757°) are ideal for resolving enone geometry .
  • Mass spectrometry : High-resolution ESI-MS can detect impurities (e.g., hydrolyzed pyrrolidine intermediates) .

What computational approaches are suitable for modeling interactions with kinase targets, and how can in silico-in vitro discrepancies be addressed?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina with hybrid scoring functions (e.g., AMBER force fields) to predict binding to fluoropyrimidine-recognizing kinases (e.g., EGFR). Cross-validate with crystallographic data (e.g., active-site hydrogen bonds) .
  • Molecular dynamics (MD) : Simulate >100 ns trajectories to assess conformational stability of the pyrrolidine ring in aqueous environments .
  • QSAR : Address discrepancies by training models on datasets with consistent biological endpoints (e.g., Ki vs. IC50) .

How should stability studies be designed to evaluate degradation under storage conditions?

Q. Basic Research Focus

  • Forced degradation : Expose the compound to UV light (254 nm), 40°C/75% RH, and acidic/basic buffers (pH 3–9) for 14 days. Monitor degradation via UPLC-MS .
  • Key degradation pathways : Hydrolysis of the enone moiety or fluoropyrimidine ring oxidation. Stabilize with lyophilization and amber glass storage .

What chiral separation techniques are recommended to determine enantiomeric purity?

Q. Advanced Research Focus

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy .
  • Crystallographic resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid derivatives) to isolate enantiomers .

What in vitro assays are used to evaluate kinase inhibition, and how can off-target effects be minimized?

Q. Basic Research Focus

  • Kinase profiling : Use radiometric assays (33P-ATP) or fluorescence polarization (FP) for high-throughput screening against panels like KinomeScan .
  • Counter-screening : Test against structurally related kinases (e.g., Src vs. Abl) to identify selectivity windows .

How can reaction mechanisms for fluoropyrimidine-pyrrolidine coupling be elucidated?

Q. Advanced Research Focus

  • Isotopic labeling : Use 18O-labeled H2O to track oxygen incorporation during nucleophilic substitution .
  • DFT calculations : Map energy barriers for transition states in SNAr reactions, correlating with experimental kinetics (e.g., Arrhenius plots) .

What are the key considerations for scaling up synthesis while maintaining stereochemical integrity?

Q. Advanced Research Focus

  • Flow chemistry : Optimize residence times (<30 min) to prevent epimerization during enone formation .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

How can researchers validate the compound’s metabolic stability in preclinical models?

Q. Advanced Research Focus

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the furan ring) .

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